Scientific Field: Urology
Application Summary: Shionone has been studied for its effects on interstitial cystitis, a chronic condition causing bladder pressure and pain.
Methods: The application involves using Shionone in animal models and cell lines to assess its therapeutic effects.
Scientific Field: Gastroenterology
Application Summary: Shionone’s anti-inflammatory properties have been explored for treating colitis, an inflammatory bowel disease.
Methods: The compound’s effect on the p38 MAPK/NF-κB signaling pathway was examined using cell viability assays and enzyme-linked immunosorbent assay (ELISA).
Results: Shionone was found to alleviate symptoms of colitis by modulating inflammatory pathways.
Scientific Field: Oncology
Application Summary: The anticancer effects of Shionone have been investigated, particularly in breast cancer.
Methods: In vitro studies involved assessing cell viability, apoptosis induction, and signaling pathway inhibition.
Scientific Field: Neurology
Application Summary: Shionone’s potential neuroprotective effects against Parkinson’s disease have been a subject of research.
Methods: The focus has been on its anti-inflammatory activity and the impact on molecular targets related to the disease.
Scientific Field: Infectious Diseases
Application Summary: Shionone has been evaluated for its role in treating urinary tract infections (UTIs).
Methods: Animal models and cell culture studies were used to test its efficacy against UTI-causing bacteria.
Scientific Field: Pharmacology
Application Summary: Research has explored Shionone’s protective effects on multiple organs.
Methods: Various in vivo and in vitro studies have been conducted to understand its pharmacological properties.
Scientific Field: Immunology
Application Summary: Shionone has been recognized for its anti-inflammatory effects, which can be beneficial in various diseases.
Methods: The compound targets important molecular markers such as TNF-α, STAT3, NLRP3, and NF-κB.
Scientific Field: Microbiology
Application Summary: Shionone’s antimicrobial properties have been explored, particularly against S. pneumoniae.
Methods: Molecular docking studies suggested that Shionone targets specific amino acid sites to reduce pathogenicity.
Results: It alleviated lung histopathologic injury and decreased lung bacterial colonization in vivo.
Scientific Field: Respiratory Medicine
Application Summary: As a major constituent of Radix Asteris, Shionone has been used in traditional Chinese medicine for treating cough and phlegm.
Methods: Historical use in ancient Chinese medicine is supported by pharmacokinetic studies.
Results: Its therapeutic potential is backed by traditional usage and modern pharmacological studies.
Scientific Field: Pulmonology
Application Summary: Shionone has been evaluated for its therapeutic effects on sepsis-induced acute lung injury.
Methods: The study involved inducing sepsis in mice through cecal ligation and puncture surgery and treating them with Shionone.
Scientific Field: Phytotherapy
Application Summary: Shionone’s role as an anti-inflammatory phytochemical has been highlighted, with potential against various diseases.
Methods: The compound’s pharmacological properties were reviewed, focusing on molecular targets such as TNF-α, STAT3, NLRP3, and NF-κB.
Application Summary: The development of Shionone as a therapeutic agent has been proposed based on its pharmacological activities.
Methods: Compilation of pharmacological activities and targeting of important genes and pathways.
Shionone is a tetracyclic triterpenoid with the molecular formula C30H50O and a molecular weight of 426.7 g/mol. It features a unique tetracyclic structure characterized by a 4-methyl-3-pentenyl side chain and six methyl groups, which contribute to its distinct properties. Shionone is primarily isolated from the roots and rhizomes of Aster tataricus, but it has also been found in other plant species such as Ligularia fischeri and Millettia speciosa . The concentration of shionone in these plants can vary significantly based on environmental factors, typically ranging from 0.026% to 0.41% in dried roots and rhizomes .
Shionone's anti-inflammatory properties are believed to be mediated through the inhibition of the NLRP3 inflammasome, a protein complex involved in the inflammatory response [, ]. By inhibiting NLRP3 activation, Shionone may help to reduce the production of pro-inflammatory cytokines, leading to a dampening of the inflammatory response [, ].
Shionone is synthesized through the enzymatic action of shionone synthase, an oxidosqualene cyclase that catalyzes the conversion of squalene derivatives into shionone . The synthesis involves several cyclization steps, where the precursor undergoes rearrangements and modifications to form the tetracyclic structure characteristic of shionone. This process highlights the complexity of triterpenoid biosynthesis in plants.
Shionone exhibits a range of pharmacological properties that have garnered significant research interest. Its biological activities include:
The synthesis of shionone can be achieved through both natural extraction from plant sources and synthetic approaches. The natural biosynthesis involves:
In synthetic chemistry, methods include:
Studies have focused on the interaction between shionone and various biological targets. For instance:
Several compounds share structural or functional similarities with shionone. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Betulin | Triterpenoid | Derived from birch bark; known for anti-inflammatory properties. |
| Oleanolic Acid | Triterpenoid | Found in olive oil; exhibits hepatoprotective effects. |
| Ursolic Acid | Triterpenoid | Present in many fruits; known for anticancer activity and muscle growth promotion. |
Shionone stands out due to its specific tetracyclic structure and potent effects on multiple biological pathways, particularly related to inflammation and organ protection . Its unique mechanism of action against key inflammatory targets differentiates it from other similar compounds.
The isolation and purification of shionone from natural sources requires sophisticated extraction methodologies that optimize yield while maintaining compound integrity. Supercritical fluid extraction and high-speed counter-current chromatography represent the most advanced approaches for obtaining high-purity shionone suitable for research and pharmaceutical applications.
Supercritical fluid extraction has emerged as the preferred methodology for shionone extraction from Aster tataricus L. f., offering superior selectivity and environmental compatibility compared to conventional solvent extraction methods [1] [2]. The technique exploits the unique properties of supercritical carbon dioxide, which exhibits both gas-like diffusivity and liquid-like density, enabling efficient mass transfer and selective solubilization of target compounds [3].
The optimization of supercritical fluid extraction parameters represents a critical determinant of extraction efficiency and shionone recovery. Systematic investigation of temperature, pressure, and particle size parameters has revealed complex interdependencies that govern extraction performance [1] [4].
Temperature Effects and Optimization
Temperature optimization in supercritical fluid extraction involves balancing two competing phenomena: solvent density reduction and vapor pressure enhancement [5]. For shionone extraction, optimal temperature conditions were established at 40°C, representing the optimal compromise between these opposing effects [1]. At temperatures below 40°C, insufficient vapor pressure of shionone limits extraction efficiency, while temperatures exceeding 50°C result in decreased carbon dioxide density, reducing solvating power [4] [5].
The retrograde behavior observed in shionone extraction demonstrates temperature-pressure interdependence characteristic of supercritical systems [6]. At pressures below 25 MPa, temperature increases from 35°C to 50°C resulted in decreased extraction yields due to density reduction effects. Conversely, at pressures above 30 MPa, temperature elevation enhanced extraction efficiency through improved compound solubility [7].
Pressure Optimization and Density Considerations
Pressure represents the most influential parameter in shionone extraction, with optimal conditions established at 30 MPa [1] [2]. This pressure provides sufficient carbon dioxide density (approximately 850 kg/m³) to achieve effective shionone solubilization while maintaining reasonable operational costs [7]. Pressure increases beyond 35 MPa yielded marginal improvements in extraction efficiency while significantly increasing energy requirements [8].
The relationship between pressure and extraction yield follows typical supercritical fluid behavior, with extraction efficiency increasing exponentially up to 30 MPa before reaching a plateau phase [9]. This behavior results from the approach to solubility saturation limits in the supercritical phase, beyond which additional pressure provides diminishing returns [10].
Particle Size Impact on Mass Transfer
Particle size optimization revealed strong inverse correlation with extraction efficiency, with optimal performance achieved using 40-60 mesh particle size [1] [9]. Smaller particle sizes enhance extraction through increased surface area and reduced internal diffusion resistance, facilitating improved mass transfer between the solid matrix and supercritical fluid [11].
Mathematical modeling of particle size effects indicates that extraction rate follows the relationship k = D(A/V), where k represents the mass transfer coefficient, D the diffusivity, A the surface area, and V the particle volume [9]. This relationship explains the dramatic improvement in extraction kinetics observed with particle size reduction from 80 mesh to 40 mesh [1].
Quantitative Parameter Relationships
The following quantitative relationships have been established for shionone extraction optimization:
| Parameter | Optimal Value | Range Studied | Effect on Yield |
|---|---|---|---|
| Temperature (°C) | 40 | 30-50 | Moderate positive |
| Pressure (MPa) | 30 | 20-40 | Strong positive |
| Particle Size (mesh) | 40-60 | 20-80 | Strong inverse |
| Extraction Time (h) | 4 | 2-6 | Positive plateau |
| Recovery (%) | 92 | 75-98 | High efficiency |
The translation from analytical-scale to preparative-scale supercritical fluid extraction requires careful consideration of mass transfer phenomena, equipment design, and process economics [12] [13]. Successful scale-up maintains extraction efficiency while achieving economically viable production rates for shionone isolation.
Scale-up Methodology and Criteria
The scale-up of shionone extraction follows established supercritical fluid extraction principles based on maintaining constant solvent-to-feed ratios and extraction kinetics [7] [13]. The solvent-to-feed mass ratio (S/F) serves as the primary scale-up criterion, ensuring consistent extraction performance across different scales [7].
For shionone extraction, the analytical scale S/F ratio of 20:1 (carbon dioxide:plant material) was maintained during scale-up from 5 g to 250 g feed capacity [1]. This approach preserved extraction kinetics and yield characteristics while increasing throughput by a factor of 50 [14].
Equipment Design Considerations
Preparative-scale supercritical fluid extraction systems require specialized design features to maintain extraction efficiency at increased scales [15] [13]. Critical design elements include:
Extraction Vessel Geometry: The height-to-diameter ratio significantly influences extraction performance through its effect on fluid flow distribution and mass transfer [16]. Optimal ratios between 3:1 and 5:1 ensure uniform solvent distribution while minimizing channeling effects [13].
Pressure and Temperature Control: Preparative systems require sophisticated control systems to maintain critical parameters within narrow tolerances [15]. Temperature variation of ±2°C and pressure fluctuation of ±0.5 MPa can significantly impact extraction efficiency [12].
Separation System Design: Preparative-scale separators must efficiently recover shionone from the supercritical carbon dioxide stream while minimizing compound degradation [15]. Cyclonic separators and controlled depressurization systems maintain high recovery rates at increased flow rates [13].
Process Economics and Scaling Factors
Economic analysis of shionone extraction scale-up reveals favorable economics for preparative and pilot-scale operations [7] [16]. Capital investment scales approximately as the 0.6 power of capacity, while operating costs decrease with scale due to improved efficiency and reduced specific energy consumption [13].
The following progression demonstrates typical scale-up characteristics for shionone extraction:
| Scale Factor | Feed Mass (g) | CO₂ Flow Rate (L/min) | Extraction Vessel (L) | Processing Time (h) |
|---|---|---|---|---|
| 1x (Analytical) | 5 | 0.5 | 0.025 | 4 |
| 50x (Preparative) | 250 | 25 | 1.25 | 4 |
| 100x (Pilot) | 500 | 50 | 2.5 | 4 |
| 1000x (Industrial) | 5000 | 500 | 25 | 4 |
High-speed counter-current chromatography represents the optimal purification methodology for shionone following supercritical fluid extraction, offering superior resolution and recovery compared to conventional chromatographic techniques [1] [2]. The technique exploits the partition behavior of shionone between two immiscible liquid phases, enabling high-purity isolation without irreversible adsorption losses [17].
The selection of appropriate solvent systems represents the most critical aspect of high-speed counter-current chromatography optimization for shionone purification [18] [19]. Systematic evaluation of partition coefficients and system compatibility has identified optimal conditions for achieving high-resolution separation.
Partition Coefficient Optimization
The partition coefficient (K-value) serves as the fundamental parameter governing high-speed counter-current chromatography separation efficiency [20] [21]. For optimal separation, K-values should range between 0.5 and 2.0, ensuring adequate retention while maintaining reasonable elution times [22] [17].
Shionone purification employs a two-phase solvent system composed of n-hexane and methanol in a 2:1 volume ratio, yielding an optimal K-value of 1.08 [1] [2]. This partition coefficient provides excellent separation characteristics while maintaining system stability and reproducibility [14].
Solvent System Design Principles
The n-hexane:methanol (2:1) system was selected based on comprehensive evaluation of multiple solvent combinations [1]. The selection process involved systematic investigation of the Arizona solvent system families, progressing through systems of varying hydrophobicity until optimal partition behavior was achieved [22].
The selected system offers several advantages for shionone purification:
Mathematical Modeling of Partition Behavior
The partition coefficient for shionone in the optimized system follows the relationship:
K = (A₁ - A₂)/A₂
Where A₁ represents the peak area in the upper phase before equilibration, and A₂ represents the peak area in the lower phase after equilibration [1]. This calculation method ensures accurate determination of partition behavior for system optimization.
Solvent System Performance Characteristics
The optimized solvent system demonstrates exceptional performance characteristics for shionone purification:
| Parameter | Optimal Value | Performance |
|---|---|---|
| Solvent System | n-hexane:methanol (2:1) | 98.7% purity |
| Flow Rate (mL/min) | 1.5 | Stable flow |
| Rotation Speed (rpm) | 850 | Good retention |
| Column Temperature (°C) | 25 | Stable separation |
| K-value | 1.08 | Optimal partition |
The validation of shionone purity following high-speed counter-current chromatography requires comprehensive analytical characterization employing both chromatographic and spectroscopic methodologies [1] [2]. This multi-technique approach ensures accurate assessment of compound purity and structural integrity.
High-Performance Liquid Chromatography Validation
High-performance liquid chromatography serves as the primary analytical method for shionone purity validation, offering high resolution and quantitative accuracy [25] [26]. The validated method employs a Polaris C18 column with acetonitrile mobile phase and ultraviolet detection at 200 nm [25].
Chromatographic Conditions and Performance
The validated high-performance liquid chromatography method demonstrates exceptional performance characteristics:
Method Validation Parameters
Comprehensive validation of the high-performance liquid chromatography method has established the following performance characteristics [27] [28]:
Spectroscopic Structural Confirmation
Spectroscopic validation employs nuclear magnetic resonance spectroscopy and mass spectrometry to confirm shionone structural integrity and identify potential impurities [1] [29] [30]. This approach provides definitive structural characterization complementing chromatographic purity assessment.
Nuclear Magnetic Resonance Spectroscopic Analysis
¹H-NMR and ¹³C-NMR spectroscopy provide comprehensive structural characterization of purified shionone [1] [2]. The spectroscopic data confirm the tetracyclic triterpenoid structure with characteristic chemical shifts corresponding to the six methyl groups and 4-methylpent-3-enyl side chain [31].
Key ¹³C-NMR chemical shifts for shionone include signals at δ 218.5 (carbonyl carbon), 131.2 and 124.3 (olefinic carbons), and multiple aliphatic carbon signals between δ 14.56 and δ 55.8 [1]. These chemical shifts provide definitive structural confirmation and enable detection of structural impurities.
Mass Spectrometric Validation
Electrospray ionization mass spectrometry confirms the molecular weight and fragmentation pattern of purified shionone [1] [2]. The molecular ion peak at m/z 427 [M+H]⁺ corresponds to the calculated molecular weight of 426.7 g/mol for C₃₀H₅₀O [31].
Quantitative Nuclear Magnetic Resonance for Purity Assessment
The quantitative nuclear magnetic resonance approach offers several advantages for shionone purity assessment:
Integrated Purity Validation Strategy
The comprehensive purity validation strategy combines high-performance liquid chromatography quantification with spectroscopic structural confirmation to ensure accurate assessment of shionone quality. This integrated approach provides confidence in the purity and identity of isolated material for subsequent research applications [33].